

An In-depth Technical Guide to the Chemical Structure and Synthesis of Imetit

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Compound of Interest					
Compound Name:	Imetit				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Imetit, scientifically known as S-[2-(4-imidazolyl)ethyl]isothiourea, is a potent and highly specific agonist for the histamine H3 and H4 receptors. Its unique pharmacological profile has made it a valuable research tool for investigating the roles of these receptors in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthesis pathway for **Imetit**. Additionally, it details the signaling mechanisms initiated upon its binding to H3 and H4 receptors and presents key quantitative data regarding its biological activity.

Chemical Structure and Properties

Imetit is an organic compound featuring an imidazole ring connected via an ethylthio linker to an isothiourea group. This structure is crucial for its high affinity and agonist activity at the H3 and H4 histamine receptors.

IUPAC Name: 2-(1H-imidazol-5-yl)ethyl carbamimidothioate[1][2]

Synonyms: S-[2-(4-imidazolyl)ethyl]isothiourea, VUF 8325, SKF 91105[3][4]

Below is a 2D representation of the chemical structure of **Imetit**.

2D Chemical Structure of **Imetit**



Physicochemical Properties

A summary of the key physicochemical properties of **Imetit** is provided in the table below. This data is essential for its handling, formulation, and experimental application.

Property	Value	Reference
Molecular Formula	C6H10N4S	[1][5]
Molecular Weight	170.24 g/mol	[1]
CAS Number	102203-18-9	[1]
Canonical SMILES	C1=C(NC=N1)CCSC(=N)N	[1][5]
InChI Key	PEHSVUKQDJULKE- UHFFFAOYSA-N	[1][5]
Form	Typically available as a dihydrobromide salt (C6H10N4S·2HBr)	[6][7]
Molecular Weight (Dihydrobromide)	332.07 g/mol	[6][7]
Solubility (Dihydrobromide)	Soluble in water	[6][7]

Synthesis of Imetit

While a specific, detailed experimental protocol for the synthesis of **Imetit** is not readily available in the public domain, a plausible synthetic route can be proposed based on established methods for the synthesis of analogous imidazole and isothiourea-containing compounds. The following represents a generalized workflow for the synthesis of **Imetit**.

Proposed Synthetic Workflow

The synthesis of **Imetit** can be envisioned as a two-step process starting from histamine.





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Proposed Synthesis Workflow for Imetit

Detailed Methodologies (Proposed)

Step 1: Synthesis of 2-(1H-imidazol-4-yl)ethanethiol from Histamine

This step involves the conversion of the primary amine group of histamine to a thiol group. A potential method is the reaction of histamine with a thiocarbonylating agent, followed by reduction or hydrolysis. An alternative and more direct approach could involve a nucleophilic substitution reaction on a suitable histamine derivative.

- Reactants: Histamine, a suitable sulfur-transfer reagent (e.g., thiourea followed by hydrolysis, or Lawesson's reagent followed by reduction).
- Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Conditions: The reaction conditions would likely require elevated temperatures and an inert atmosphere to prevent oxidation of the thiol.
- Purification: The resulting intermediate, 2-(1H-imidazol-4-yl)ethanethiol, would likely be purified using column chromatography on silica gel.

Step 2: Synthesis of **Imetit** from 2-(1H-imidazol-4-yl)ethanethiol

The final step involves the formation of the isothiourea moiety. This can be achieved by the reaction of the synthesized thiol with cyanamide.

- Reactants: 2-(1H-imidazol-4-yl)ethanethiol, Cyanamide (H2NCN).
- Solvent: An alcohol such as ethanol or isopropanol is often used for this type of reaction.
- Conditions: The reaction is typically carried out at reflux temperature. An acidic catalyst may be required to facilitate the addition of the thiol to the nitrile group of cyanamide.
- Purification: The final product, Imetit, can be precipitated as its salt (e.g., dihydrobromide)
 and purified by recrystallization.



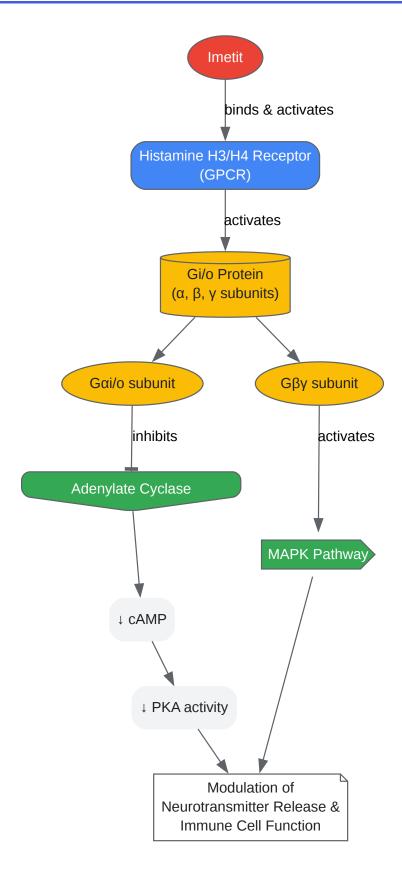
Signaling Pathways

Imetit exerts its biological effects by acting as an agonist at histamine H3 and H4 receptors, which are both G-protein coupled receptors (GPCRs).

Histamine H3 and H4 Receptor Signaling

The H3 and H4 receptors are primarily coupled to the Gi/o family of G-proteins. Upon activation by an agonist like **Imetit**, the G-protein dissociates into its $G\alpha$ i/o and $G\beta\gamma$ subunits, which then modulate the activity of downstream effector proteins.





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Imetit-mediated H3/H4 Receptor Signaling



The primary signaling cascade involves the inhibition of adenylate cyclase by the Gai/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The $G\beta\gamma$ subunit can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. These signaling events ultimately lead to the modulation of cellular functions, including the inhibition of neurotransmitter release (H3 receptor) and the regulation of immune cell activity (H4 receptor).

Quantitative Data

The following table summarizes key quantitative data regarding the biological activity of **Imetit** at histamine receptors.

Parameter	Receptor	Value	Species	Experiment al System	Reference
Ki (inhibition constant)	Н3	0.3 nM	Rat	Brain membranes	[3]
Ki (inhibition constant)	H4	2.7 nM	-	-	[3]
EC50 (half maximal effective concentration)	H3	2.8 nM	Rat	Brain synaptosome s (inhibition of histamine release)	[8]
EC50 (half maximal effective concentration)	H4	25 nM	-	Eosinophils (shape change)	[3]
ED50 (half maximal effective dose)	Н3	1.6 mg/kg (p.o.)	Rat	Decrease in tele-methylhistami ne levels in cerebral cortex	[8]



Conclusion

Imetit is a cornerstone pharmacological tool for the study of histamine H3 and H4 receptors. Its well-defined chemical structure and high-affinity binding provide a solid foundation for its use in a wide range of in vitro and in vivo experimental settings. While a definitive, publicly available synthesis protocol is elusive, a logical synthetic pathway can be proposed based on established chemical principles. The understanding of its interaction with H3 and H4 receptors and the subsequent signaling cascades is crucial for interpreting experimental results and for the design of novel therapeutic agents targeting the histaminergic system. This guide serves as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

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